molecular formula C13H9BrN2O5 B1472173 (5-Bromopyridin-2-yl)methyl 4-nitrophenyl carbonate CAS No. 1404431-71-5

(5-Bromopyridin-2-yl)methyl 4-nitrophenyl carbonate

Cat. No.: B1472173
CAS No.: 1404431-71-5
M. Wt: 353.12 g/mol
InChI Key: VAAGFCZFOJAIOM-UHFFFAOYSA-N
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Description

(5-Bromopyridin-2-yl)methyl 4-nitrophenyl carbonate: is a chemical compound that features a bromopyridine moiety linked to a nitrophenyl carbonate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromopyridin-2-yl)methyl 4-nitrophenyl carbonate typically involves the reaction of 5-bromopyridine-2-methanol with 4-nitrophenyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine, which acts as a catalyst to facilitate the formation of the carbonate linkage.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions: (5-Bromopyridin-2-yl)methyl 4-nitrophenyl carbonate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The nitrophenyl carbonate group can be displaced by nucleophiles, leading to the formation of new compounds.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Oxidation: The bromopyridine moiety can be oxidized to form different functional groups.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of a base.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

    Nucleophilic Substitution: Formation of carbamates or carbonates.

    Reduction: Formation of (5-Bromopyridin-2-yl)methyl 4-aminophenyl carbonate.

    Oxidation: Formation of pyridine N-oxides or other oxidized derivatives.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the development of new materials with specific properties.

Biology:

  • Investigated for its potential as a biochemical probe to study enzyme mechanisms.

Medicine:

  • Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

Industry:

  • Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which (5-Bromopyridin-2-yl)methyl 4-nitrophenyl carbonate exerts its effects depends on the specific application. In biochemical studies, it may act as an inhibitor or activator of certain enzymes by interacting with their active sites. The molecular targets and pathways involved would vary based on the specific biological context .

Comparison with Similar Compounds

  • (5-Chloropyridin-2-yl)methyl 4-nitrophenyl carbonate
  • (5-Fluoropyridin-2-yl)methyl 4-nitrophenyl carbonate
  • (5-Iodopyridin-2-yl)methyl 4-nitrophenyl carbonate

Comparison:

  • Uniqueness: The presence of the bromine atom in (5-Bromopyridin-2-yl)methyl 4-nitrophenyl carbonate imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. Bromine’s size and electron-withdrawing nature can influence the compound’s behavior in chemical reactions and its interactions in biological systems.

Properties

IUPAC Name

(5-bromopyridin-2-yl)methyl (4-nitrophenyl) carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2O5/c14-9-1-2-10(15-7-9)8-20-13(17)21-12-5-3-11(4-6-12)16(18)19/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAAGFCZFOJAIOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC(=O)OCC2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound was prepared using a procedure analogous to 3-bromobenzyl 4-nitrophenyl carbonate except that (3-bromophenyl)methanol was replaced with (5-bromopyridin-2-yl)methanol. LCMS, [M+H]+=352.9.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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